5-Hydroxy-2-methyl Isoborneol

Description

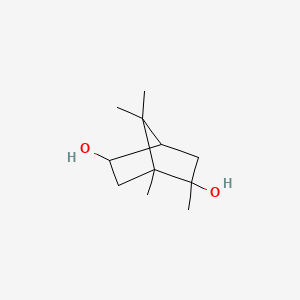

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7-8,12-13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYFMRPVURSGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857797 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604767-98-8 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Production in Environmental Systems

Microbial Producers and Biotransformation Pathways of 2-Methylisoborneol (B1147454) to Hydroxylated Derivatives

The transformation of 2-methylisoborneol (2-MIB), a well-known earthy-musty tasting compound, into its hydroxylated derivatives is a key process in its environmental fate. This biotransformation is primarily carried out by a variety of microorganisms, particularly bacteria with the ability to degrade camphor (B46023) and related compounds.

Several bacterial strains capable of degrading camphor have been identified for their ability to hydroxylate 2-MIB. These bacteria utilize enzymatic pathways that introduce hydroxyl groups onto the 2-MIB molecule at different positions. This hydroxylation is a critical initial step in the biodegradation of 2-MIB, rendering the molecule more water-soluble and susceptible to further degradation. The regioselectivity of the hydroxylation can vary between different bacterial strains, leading to a variety of hydroxylated 2-MIB products. For instance, some camphor-degrading bacteria hydroxylate 2-MIB at the C-3, C-5, or C-6 position of the six-membered ring nih.govnih.gov.

Among the camphor-degrading bacteria, specific strains have been identified that are capable of producing 5-hydroxy-2-methyl isoborneol (B83184). One such bacterium is Rhodococcus wratislaviensis DLC-cam. This strain converts 2-MIB into 5-hydroxy-2-MIB, which can be further oxidized to 5-keto-2-MIB nih.govnih.gov. The enzymatic machinery of R. wratislaviensis DLC-cam exhibits a preference for hydroxylation at the C-5 position of the 2-MIB molecule.

In addition to R. wratislaviensis DLC-cam, other camphor-degrading bacteria produce different hydroxylated isomers. For example, Rhodococcus ruber T1 primarily produces 3-hydroxy-2-MIB, while Pseudomonas putida G1 predominantly forms 6-hydroxy-2-MIB nih.govnih.gov. This diversity in metabolic pathways among different bacterial strains highlights the complexity of 2-MIB degradation in the environment.

Bacterial Strains and their 2-Methylisoborneol Hydroxylation Products

| Bacterial Strain | Primary Hydroxylated Product | Further Oxidation Product |

|---|---|---|

| Rhodococcus wratislaviensis DLC-cam | 5-hydroxy-2-MIB | 5-keto-2-MIB |

| Rhodococcus ruber T1 | 3-hydroxy-2-MIB | Not specified |

| Pseudomonas putida G1 | 6-hydroxy-2-MIB | Not specified |

Cyanobacteria and actinobacteria are the primary producers of 2-MIB in aquatic and soil environments nih.govwikipedia.org. While much of the research on these organisms has focused on the biosynthesis of 2-MIB, their metabolic capabilities extend to other related isoborneols. The biosynthetic pathway for 2-MIB involves the methylation of geranyl diphosphate (B83284) (GPP) followed by cyclization nih.govresearchgate.net.

Genera of cyanobacteria known to produce 2-MIB include Oscillatoria, Phormidium, and Planktothrix wikipedia.org. Among actinobacteria, Streptomyces is a major producer wikipedia.org. The metabolic pathways in these organisms are complex and can be influenced by environmental factors such as light and temperature nih.gov. While the direct metabolism of 5-hydroxy-2-methyl isoborneol by these primary producers is not extensively documented, their known ability to produce a wide array of secondary metabolites suggests a potential for further biotransformation of related compounds. The degradation of 2-MIB and its hydroxylated derivatives is an important area of research for managing taste and odor issues in drinking water asm.org.

Detection in Environmental and Biological Research Samples

The detection of 2-MIB and its derivatives, such as this compound, in environmental and biological samples is crucial for water quality management and for understanding the environmental fate of these compounds. Various analytical techniques have been developed for the sensitive detection of 2-MIB, and these methods can be adapted for its hydroxylated metabolites.

The most common methods for the detection of 2-MIB involve a sample preparation step to extract and concentrate the analyte, followed by analysis using gas chromatography-mass spectrometry (GC-MS) nelac-institute.orgplos.orgliverpool.ac.uk. Sample preparation techniques include solid-phase microextraction (SPME) and purge-and-trap plos.orghilarispublisher.com. These methods allow for the detection of 2-MIB at very low concentrations, often in the nanogram per liter (ng/L) range, which is necessary due to its low odor threshold plos.org.

While there is extensive literature on the detection of 2-MIB in water samples due to its impact on drinking water quality, specific studies detailing the detection of this compound in environmental or biological samples are less common. However, the analytical methods developed for 2-MIB are generally applicable to its hydroxylated derivatives. The presence of the hydroxyl group may require slight modifications to the extraction and chromatographic conditions to optimize recovery and separation. For instance, derivatization of the hydroxyl group could be employed to improve its volatility and chromatographic behavior. The use of selected ion monitoring (SIM) in mass spectrometry would allow for the specific and sensitive detection of this compound by monitoring its characteristic fragment ions.

Analytical Methods for the Detection of 2-Methylisoborneol (Adaptable for this compound)

| Analytical Technique | Sample Preparation | Key Features |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solid-Phase Microextraction (SPME) | High sensitivity and selectivity, suitable for trace analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purge-and-Trap | Effective for volatile and semi-volatile organic compounds in water. |

Biosynthetic and Metabolic Pathways Involving 5 Hydroxy 2 Methyl Isoborneol

General Terpenoid Biosynthesis Precursors and Pathways (e.g., MEP/MVA Pathways)

All terpenoids, including 5-Hydroxy-2-methyl Isoborneol (B83184), are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pathbank.org There are two primary and distinct pathways for the biosynthesis of these fundamental building blocks in nature: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. scispace.com

The MVA pathway , which is active in the cytosol of eukaryotes, archaea, and some bacteria, commences with acetyl-CoA. scispace.com Through a series of enzymatic reactions, three molecules of acetyl-CoA are converted to the six-carbon intermediate, mevalonic acid, which is then decarboxylated to form IPP. mdpi.com

The MEP pathway , also known as the non-mevalonate pathway, occurs in the plastids of plants, algae, and most bacteria, including cyanobacteria. frontiersin.org This pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are condensed to form 1-deoxy-D-xylulose 5-phosphate. frontiersin.org A subsequent series of reactions leads to the formation of both IPP and DMAPP. frontiersin.org In general, the MEP pathway provides the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), while the MVA pathway is responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30). nih.gov

| Pathway | Starting Materials | Location | Primary Products |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytosol (Eukaryotes, Archaea) | Sesquiterpenes, Triterpenes |

| Methylerythritol 4-Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | Plastids (Plants, Bacteria) | Monoterpenes, Diterpenes, Tetraterpenes |

Enzymatic Steps in the Formation of Methylated and Hydroxylated Monoterpenes

The biosynthesis of 5-Hydroxy-2-methyl Isoborneol is a multi-step enzymatic process that begins with the formation of its precursor, 2-methylisoborneol (B1147454).

S-Adenosyl Methionine (SAM)-Dependent Methylation of Geranyl Diphosphate (GPP)

The biosynthesis of 2-methylisoborneol initiates with the methylation of the universal monoterpene precursor, geranyl diphosphate (GPP). ethz.chresearchgate.net This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. ethz.chresearchgate.netnih.gov In this step, the methyl group from SAM is transferred to the C2 position of GPP, resulting in the formation of 2-methylgeranyl diphosphate (2-MeGPP). pathbank.org This methylation is a crucial and unique step that precedes the cyclization reaction. nih.gov

Cyclization Reactions Catalyzed by 2-Methylisoborneol Synthase (2-MIBS)

Following the methylation of GPP, the resulting 2-methylgeranyl diphosphate undergoes a complex cyclization reaction catalyzed by the enzyme 2-methylisoborneol synthase (2-MIBS). iwaponline.comnih.gov This enzyme is a class I terpenoid cyclase that facilitates the conversion of the linear 2-MeGPP into the bicyclic structure of 2-methylisoborneol. pathbank.orgiwaponline.com The reaction mechanism is thought to proceed through the formation of a tertiary carbocation intermediate, which then undergoes a series of intramolecular rearrangements and ring closures to yield the final product. iwaponline.com The genes encoding for both the methyltransferase and 2-MIBS are often found together in an operon in 2-MIB-producing organisms like actinomycetes and cyanobacteria. ethz.chplos.orgnih.gov

Hydroxylation Events Leading to this compound

The final step in the formation of this compound is the hydroxylation of 2-methylisoborneol. This biotransformation has been observed in certain camphor-degrading bacteria. scispace.comnih.gov Specifically, the bacterium Rhodococcus wratislaviensis DLC-cam is capable of hydroxylating 2-MIB at the C5 position to produce this compound. scispace.comnih.gov This hydroxylation reaction is a key step in the catabolism of 2-MIB by this organism. The enzymes responsible for this hydroxylation are believed to be cytochrome P450 monooxygenases, which are known to be involved in the hydroxylation of various terpenoids. nih.gov

Compartmentalization of Biosynthetic Pathways within Protein Shells (Encapsulins)

Recent research has revealed that in some bacteria, the biosynthesis of 2-methylisoborneol is compartmentalized within protein nanocompartments known as encapsulins. pathbank.org These are self-assembling protein shells that can encapsulate specific enzymes. nih.gov In certain actinobacteria, the 2-MIB biosynthetic gene cluster includes a gene for an encapsulin shell protein. pathbank.org It has been shown that the 2-methylisoborneol synthase (2-MIBS) is encapsulated within this protein shell. pathbank.org This compartmentalization is thought to enhance the efficiency of the biosynthetic pathway by concentrating the enzyme and its substrate, and potentially protecting the cell from reactive intermediates. pathbank.orgnih.gov

Catabolic Pathways and Further Biotransformation of this compound

The catabolism of this compound is an area of ongoing research, with the initial steps being elucidated through studies of 2-methylisoborneol degradation by various bacteria. scispace.comnih.gov The bacterium Rhodococcus wratislaviensis DLC-cam, which produces this compound via hydroxylation of 2-MIB, can further metabolize this compound. scispace.comnih.gov

The primary subsequent step in the catabolism of this compound by R. wratislaviensis DLC-cam is the oxidation of the hydroxyl group at the C5 position to a ketone, forming 5-keto-2-methylisoborneol. scispace.comnih.gov This reaction is likely catalyzed by a dehydrogenase.

While the complete degradation pathway of 5-keto-2-methylisoborneol has not been fully detailed, it is hypothesized to follow a similar pattern to the well-characterized degradation of camphor (B46023), a structurally related bicyclic monoterpene. ethz.chresearchgate.net The camphor degradation pathway involves ring cleavage by monooxygenases, leading to the formation of acyclic intermediates that can then be further metabolized through pathways such as beta-oxidation to enter central metabolism. ethz.chresearchgate.net It is plausible that the bornane ring of 5-keto-2-methylisoborneol is similarly opened, leading to its complete mineralization. Other potential degradation pathways for 2-MIB and its derivatives include dehydration and demethylation. acs.org

| Organism | Initial Substrate | Key Intermediate | Further Metabolite |

| Rhodococcus wratislaviensis DLC-cam | 2-Methylisoborneol | This compound | 5-Keto-2-methylisoborneol |

| Rhodococcus ruber T1 | 2-Methylisoborneol | 3-Hydroxy-2-methylisoborneol | Not specified |

| Pseudomonas putida G1 | 2-Methylisoborneol | 6-Hydroxy-2-methylisoborneol | Not specified |

Conversion to Ketonated Derivatives (e.g., 5-Keto-2-methyl Isoborneol)

The conversion of this compound to its corresponding ketone, 5-Keto-2-methyl Isoborneol, represents a critical step in its microbial metabolism. This oxidative process is a key feature of the metabolic pathway in certain camphor-degrading bacteria.

Detailed research has identified the bacterium Rhodococcus wratislaviensis DLC-cam as capable of this specific biotransformation. nih.govasm.orgnih.gov This strain metabolizes 2-MIB by first hydroxylating it at the C-5 position to form this compound. Subsequently, this alcohol intermediate is further oxidized to produce 5-Keto-2-methyl Isoborneol. asm.org This two-step conversion is part of a broader detoxification pathway.

The enzymatic mechanism is believed to be analogous to camphor metabolism. Camphor-degrading bacteria possess monooxygenase enzymes that introduce hydroxyl groups onto the camphor skeleton. nih.gov In Rhodococcus wratislaviensis DLC-cam, the enzyme system responsible for camphor hydroxylation also acts on the structurally similar 2-MIB molecule. The initial hydroxylation to this compound is followed by the action of a dehydrogenase, which converts the secondary alcohol group into a ketone.

The table below summarizes the biotransformation of 2-methylisoborneol by different camphor-degrading bacteria, highlighting the unique pathway involving this compound in R. wratislaviensis.

Microbial Degradation Mechanisms

The formation of this compound is a pivotal step in the microbial degradation of 2-MIB. Microorganisms that can metabolize the parent compound, 2-MIB, often initiate the process through hydroxylation, making this compound a transient intermediate in a longer catabolic pathway.

The primary documented degradation mechanism for this compound is its oxidation to 5-Keto-2-methyl Isoborneol by bacteria like Rhodococcus wratislaviensis DLC-cam. asm.orgnih.gov This conversion is a crucial part of the strategy used by the microorganism to break down the stable bornane ring structure of 2-MIB. The introduction of ketone groups can destabilize the ring and facilitate subsequent enzymatic cleavage, although the downstream metabolites of 5-Keto-2-methyl Isoborneol have not been fully elucidated. nih.gov

While the complete mineralization pathway of this compound is not fully detailed, the process is part of a broader microbial capability to use recalcitrant organic compounds as carbon and energy sources. Several studies have demonstrated that various bacteria, including consortia dominated by Pseudomonas species, can degrade 2-MIB, though the specific intermediates were not always identified. nih.gov These degradation processes are essential for the natural attenuation of taste-and-odor compounds in aquatic and soil environments.

Other microbial degradation pathways for the parent compound 2-MIB have been observed, such as dehydration to form compounds like 1-methylcamphene and 2-methylenebornane (B1615977) by soil microbes. d-nb.info However, the pathway proceeding through this compound to 5-Keto-2-methyl Isoborneol represents a distinct, oxidative degradation route. asm.org

Enzymatic Mechanisms and Structural Biology Research

Characterization of Enzymes Responsible for Hydroxylation and Derivatization

The formation of 5-hydroxy-2-methyl isoborneol (B83184) from primary metabolites involves a series of specialized enzymes. The pathway can be conceptually divided into two major stages: the synthesis of the 2-methylisoborneol (B1147454) backbone and its subsequent hydroxylation. The key enzymes in this process are terpene cyclases, methyltransferases, and hydroxylases, each playing a critical role in constructing and modifying the molecule.

A pivotal discovery in the study of 2-MIB degradation pathways has been the identification of camphor-degrading bacteria capable of transforming this compound. asm.org Research has shown that various bacterial strains can hydroxylate the 2-MIB molecule at different positions. Specifically, the bacterium Rhodococcus wratislaviensis DLC-cam has been identified as capable of converting 2-MIB into 5-hydroxy-2-MIB, which is then further oxidized to 5-keto-2-MIB. asm.org This finding directly confirms the existence of an enzymatic system for the production of 5-hydroxy-2-methyl isoborneol.

Hydroxylases, particularly cytochrome P450 monooxygenases (P450s), are crucial for the functionalization of terpene skeletons. nih.gov These enzymes are known for their ability to catalyze the regio- and stereospecific oxidation of inert hydrocarbon backbones. asm.org In the context of 2-MIB, different camphor-degrading bacteria exhibit distinct regioselectivity, hydroxylating the molecule at various secondary carbons on its six-membered ring. asm.org

This remarkable specificity is highlighted by the varied hydroxylation patterns observed in different bacterial strains:

Rhodococcus wratislaviensis DLC-cam : This strain specifically hydroxylates 2-MIB at the C-5 position to produce 5-hydroxy-2-MIB. asm.org

Rhodococcus ruber T1 : In contrast, this bacterium hydroxylates 2-MIB at the C-3 position, yielding 3-hydroxy-2-MIB. asm.org

Pseudomonas putida G1 : This organism directs hydroxylation primarily to the C-6 position, forming 6-hydroxy-2-MIB. asm.org

This demonstrates that while these bacteria share the ability to act on the 2-MIB scaffold, their respective hydroxylase enzymes possess unique active site architectures that dictate the precise position of oxygen insertion. The enzyme from Rhodococcus wratislaviensis DLC-cam is therefore a 5-hydroxylase with high regioselectivity for the 2-MIB substrate. The factors governing this regioselectivity are complex and are a subject of ongoing research, often involving subtle differences in the active site that orient the substrate in a specific manner relative to the reactive heme-oxygen species. asm.org

| Bacterial Strain | Position of Hydroxylation | Product | Reference |

|---|---|---|---|

| Rhodococcus wratislaviensis DLC-cam | C-5 | 5-hydroxy-2-MIB | asm.org |

| Rhodococcus ruber T1 | C-3 | 3-hydroxy-2-MIB | asm.org |

| Pseudomonas putida G1 | C-6 | 6-hydroxy-2-MIB | asm.org |

The biosynthesis of the direct precursor, 2-MIB, is a well-characterized two-step process that begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). plos.org This pathway is distinct from classical terpene synthesis as it involves a methylation event prior to cyclization, resulting in a C11 non-canonical terpene. plos.orgresearchgate.net

The two key enzymes responsible for 2-MIB synthesis are:

Geranyl Diphosphate (GPP) C-methyltransferase (GPPMT) : This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the transfer of a methyl group from SAM to the C2 position of GPP. plos.org This reaction forms the non-canonical substrate, 2-methylgeranyl diphosphate (2-MeGPP). researchgate.net The genes for this specific methyltransferase are often found in an operon with the terpene cyclase gene in 2-MIB producing organisms like Streptomyces and cyanobacteria. plos.org

2-Methylisoborneol Synthase (2MIBS) : This is a Class I terpene cyclase that catalyzes the complex cyclization of 2-MeGPP to form the bicyclic alcohol, 2-MIB. researchgate.net The reaction is Mg²⁺-dependent and proceeds through a series of carbocationic intermediates. plos.orgresearchgate.net While 2MIBS is highly specific for its methylated substrate, some studies have shown it can cyclize GPP, albeit with much lower efficiency, to a mixture of canonical monoterpenes. nih.gov

| Enzyme | Abbreviation | Substrate | Product | Cofactor/Ion | Reference |

|---|---|---|---|---|---|

| Geranyl Diphosphate C-methyltransferase | GPPMT | Geranyl diphosphate (GPP) | 2-Methylgeranyl diphosphate (2-MeGPP) | S-adenosyl-L-methionine (SAM) | plos.org |

| 2-Methylisoborneol Synthase | 2MIBS | 2-Methylgeranyl diphosphate (2-MeGPP) | 2-Methylisoborneol (2-MIB) | Mg²⁺ | researchgate.net |

Mechanistic Studies of Enzymatic Reactions

The enzymatic reactions leading to this compound involve complex carbocation chemistry and controlled oxidation. Understanding these mechanisms is key to appreciating the efficiency and specificity of these biological catalysts.

The biosynthesis of the 2-MIB precursor has been a subject of detailed stereochemical investigation. The cyclization cascade catalyzed by 2MIBS involves several key steps with defined stereochemistry. The process begins with the isomerization of 2-MeGPP to the tertiary allylic diphosphate, 2-methyllinalyl diphosphate (2-Me-LPP). sci-hub.se Subsequent rotation around the C2-C3 bond and cyclization leads to the formation of the 2-methyl-α-terpinyl cation. A second cyclization and final quenching by a water molecule yields the 2-methylisoborneol product. sci-hub.se

Crucially, studies using enantioselectively synthesized (R)- and (S)-2-Me-LPP have demonstrated that the (R)-enantiomer is the true on-pathway intermediate in the 2MIBS-catalyzed reaction. sci-hub.se This confirms a specific stereochemical course for the cyclization, which is dictated by the precise folding of the substrate within the enzyme's active site. sci-hub.se

2-Methylisoborneol Synthase (2MIBS): The catalytic mechanism of 2MIBS is characteristic of a Class I terpene cyclase. It initiates the reaction by promoting the ionization of the diphosphate group from 2-MeGPP, facilitated by a trinuclear Mg²⁺ cluster. researchgate.net This generates an allylic carbocation, which then isomerizes to the (R)-2-methyllinalyl cation intermediate. The enzyme's active site template then guides the substrate through a series of conformational changes and two cyclization events to form the bicyclic bornyl scaffold. The reaction is terminated by the nucleophilic attack of a water molecule on the final carbocation intermediate, resulting in the alcohol product, 2-MIB. researchgate.netsci-hub.se

2-MIB 5-Hydroxylase: The hydroxylation of 2-MIB to 5-hydroxy-2-MIB by enzymes such as the one found in Rhodococcus wratislaviensis is proposed to follow the canonical cytochrome P450 catalytic cycle. asm.org Although the specific enzyme has not been isolated and characterized in detail, the mechanism is well-established for this superfamily. The cycle involves:

Binding of the 2-MIB substrate to the ferric (Fe³⁺) heme center of the P450 enzyme.

A one-electron reduction of the heme iron to the ferrous (Fe²⁺) state.

Binding of molecular oxygen (O₂) to the ferrous heme.

A second one-electron reduction, leading to the formation of a highly reactive iron(IV)-oxo species, often referred to as Compound I.

This potent oxidizing agent abstracts a hydrogen atom from the C-5 position of 2-MIB, creating a substrate radical and a ferryl-hydroxo intermediate.

A rapid "rebound" of the hydroxyl group to the substrate radical center forms the this compound product and regenerates the ferric state of the enzyme, completing the cycle. nih.gov

Structural Biology of Associated Enzymes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The three-dimensional structures of the enzymes involved in this pathway provide invaluable insights into their function and specificity.

The crystal structure of 2-methylisoborneol synthase (MIBS) from Streptomyces coelicolor has been determined, revealing a classic Class I terpenoid cyclase fold. researchgate.net The structure, solved in complex with substrate analogues, shows a deep active site cavity lined with hydrophobic residues, which serves to shield the reactive carbocation intermediates from premature quenching by bulk solvent. researchgate.net Key aspartate-rich motifs are positioned to coordinate the Mg²⁺ ions necessary for diphosphate ionization. The structure provides a template for understanding how the enzyme binds the non-canonical 2-MeGPP substrate and guides the complex cyclization cascade. researchgate.net

While the specific crystal structure of the 2-MIB 5-hydroxylase from Rhodococcus wratislaviensis is not yet available, extensive structural data exists for other bacterial P450s, including camphor-hydroxylating enzymes from Rhodococcus and Pseudomonas species. nih.govnih.gov These structures consistently show a conserved P450 fold, dominated by α-helices, with a heme cofactor buried in a deep active site pocket. nih.gov The residues lining this pocket are critical for determining substrate specificity and the regioselectivity of hydroxylation. For example, the structure of P450camr from a Rhodococcus species, which performs a 6-endo-hydroxylation of camphor (B46023), provides a model for how the bornane skeleton can be oriented within a P450 active site to achieve specific hydroxylation. nih.gov Similarly, the crystal structure of limonene-1,2-epoxide (B132270) hydrolase from Rhodococcus erythropolis reveals a deep hydrophobic pocket with a catalytic triad (B1167595) of polar residues at its base, demonstrating how these enzymes accommodate terpene substrates. Future structural studies on the 2-MIB 5-hydroxylase will be essential to fully elucidate the basis for its precise regioselectivity.

Protein-Protein Interactions within Biosynthetic Complexes

The efficient synthesis of 2-methylisoborneol relies on specific and organized interactions between the biosynthetic enzymes. In many producing organisms, including actinomycetes and cyanobacteria, the genes for the methyltransferase and 2-methylisoborneol synthase are located adjacent to each other in the genome, often as part of a single operon, suggesting a close functional relationship and coordinated regulation. nih.govplos.orgresearchgate.net

Recent structural biology research has revealed multiple levels of protein-protein interactions that create a sophisticated biosynthetic environment:

Dimeric Structure of MIBS : The 2-methylisoborneol synthase (MIBS) enzyme itself forms a dimer. acs.org While it adopts the typical tertiary structure of a class I terpenoid cyclase, its dimeric quaternary structure is distinct from those observed in plant and fungal enzymes. acs.orgnih.gov This dimeric arrangement, which shares some similarities with farnesyl diphosphate synthase, is established by specific surfaces on each monomer, including a protruding helix and loop region. acs.orgnih.govacs.org

Enzyme Encapsulation : In some bacteria, such as Streptomyces griseus, the biosynthetic machinery is housed within a protein nanocompartment. nih.gov Cryo-electron microscopy has shown that an icosahedral protein shell, termed an encapsulin, specifically encapsulates the 2-MIBS enzyme. This encapsulation localizes the enzyme, potentially increasing catalytic efficiency and sequestering reactive intermediates. nih.gov

Cargo Loading Mechanism : The recruitment of 2-MIBS into this encapsulin shell is a targeted process mediated by a specific protein-protein interaction. A disordered N-terminal domain on the 2-MIBS protein acts as a cargo-loading signal, directing its own encapsulation within the protein compartment. nih.gov This represents a highly specialized interaction ensuring the proper assembly of the biosynthetic complex.

| Interacting Proteins | Type of Interaction | Function | Organism Studied |

|---|---|---|---|

| MIBS Monomer - MIBS Monomer | Dimerization | Forms the functional quaternary structure of the enzyme. acs.orgnih.gov | Streptomyces coelicolor |

| 2-MIBS - Encapsulin Shell (Sg Enc) | Encapsulation | Compartmentalizes the cyclization reaction. nih.gov | Streptomyces griseus |

| MIBS N-Terminal Domain - Encapsulin | Cargo Loading | Targets MIBS for encapsulation within the protein shell. nih.gov | Streptomyces griseus |

| Methyltransferase - MIBS | Functional Coupling (Inferred) | Channels the substrate (2-MeGPP) from the first to the second step of the pathway. nih.govplos.org | Actinobacteria, Cyanobacteria |

Active Site Analysis and Ligand Binding

The conversion of the linear substrate 2-MeGPP into the complex bicyclic structure of 2-methylisoborneol is a chemically challenging reaction orchestrated within the active site of MIBS. High-resolution crystal structures of MIBS, particularly from Streptomyces coelicolor, have provided significant insights into its catalytic mechanism. nih.govsigmaaldrich.com

The active site is a predominantly hydrophobic pocket located within a large central cavity of the enzyme, which is composed almost entirely of α-helices. nih.govacs.org This cavity is designed to bind the acyclic substrate and stabilize the highly reactive carbocation intermediates formed during the cyclization cascade.

Key features of the MIBS active site and ligand binding include:

Magnesium Ion Coordination : As a class I terpenoid cyclase, MIBS requires divalent metal ions for activity. nih.gov The active site contains two highly conserved aspartate-rich motifs (D¹⁹⁷DCYCED and N³⁴⁵DLYSYTKE in S. coelicolor MIBS) that bind three magnesium ions (Mg²⁺). nih.gov These ions are crucial for neutralizing the negative charge of the substrate's diphosphate group, facilitating its ionization to initiate the cyclization reaction. plos.orgnih.gov

Substrate Binding and Isomerization : The enzyme binds the methylated substrate, 2-methylgeranyl diphosphate (2-MeGPP). nih.gov Upon binding and ionization of the diphosphate, the reaction proceeds through an on-pathway intermediate, (R)-2-methyllinalyl diphosphate, which is formed via an allylic transposition. beilstein-journals.org The conformation of the substrate within the active site is critical for directing the subsequent stereospecific cyclization steps.

Carbocation Cascade and Termination : The active site architecture guides the substrate through a complex cyclization cascade involving multiple carbocation intermediates. beilstein-journals.org The shape of the pocket constrains the folding of the carbon chain, ensuring the correct formation of the bicyclic bornyl skeleton. The reaction is ultimately terminated by the nucleophilic attack of a water molecule on the final carbocation, yielding the alcohol product, 2-methylisoborneol. beilstein-journals.org

The crystal structures of MIBS complexed with substrate analogues, such as geranyl-S-thiolodiphosphate and 2-fluorogeranyl diphosphate, have been instrumental in visualizing how the active site accommodates the substrate and is poised for catalysis. acs.orgnih.gov

| Active Site Feature | Residues/Components | Function in Catalysis |

|---|---|---|

| Metal Binding Motif 1 | D¹⁹⁷DCYCED | Binds Mg²⁺ ions to coordinate the substrate's diphosphate group. nih.gov |

| Metal Binding Motif 2 | N³⁴⁵DLYSYTKE | Binds Mg²⁺ ions, assisting in substrate binding and ionization. nih.gov |

| Hydrophobic Pocket | Various nonpolar residues | Binds the hydrocarbon chain of the substrate and stabilizes carbocation intermediates. nih.gov |

| Bound Ligands (in structural studies) | Geranyl-S-thiolodiphosphate, 2-Fluorogeranyl diphosphate | Act as substrate analogues to reveal the binding mode of 2-MeGPP. nih.govsigmaaldrich.com |

| Catalytic Water Molecule | H₂O | Terminates the cyclization cascade by quenching the final carbocation to form the alcohol. beilstein-journals.org |

Advanced Analytical Methodologies for Research Applications

Extraction and Enrichment Techniques for Environmental and Biological Samples

Effective analysis of trace organic compounds like 5-Hydroxy-2-methyl Isoborneol (B83184) from complex environmental and biological samples begins with crucial extraction and enrichment steps. These procedures are designed to isolate the target analytes from the sample matrix and concentrate them to levels amenable to instrumental detection.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile organic compounds from liquid and solid samples. researchgate.netresearchgate.net In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. plos.org

For the analysis of 2-MIB, a common precursor to 5-Hydroxy-2-methyl Isoborneol, various fiber coatings have been utilized to optimize extraction efficiency. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for sample enrichment. researchgate.net The process typically involves heating the sample, often in the presence of a salt like sodium chloride (NaCl), to increase the vapor pressure of the analytes and facilitate their transfer to the headspace. plos.orgnih.gov The fiber is then exposed to this headspace for a defined period before being thermally desorbed in the injection port of a gas chromatograph. researchgate.net

Key parameters that are optimized for HS-SPME analysis include incubation temperature, extraction time, and sample volume. For instance, studies on 2-MIB have employed extraction temperatures ranging from 40°C to 70°C with extraction times of around 30 minutes. researchgate.netresearchgate.net This method is valued for its simplicity, high extraction efficiency, and ease of automation. nelac-institute.org

| Parameter | Typical Value/Condition | Source |

| Fiber Type | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | researchgate.netplos.org |

| Sample Volume | 5 - 10 mL | plos.orgresearchgate.net |

| Incubation/Extraction Temp. | 40°C - 70°C | researchgate.netresearchgate.net |

| Incubation/Extraction Time | 15 - 40 minutes | plos.orgresearchgate.net |

| Salting-Out Agent | Sodium Chloride (NaCl) | plos.orgresearchgate.net |

| Desorption Temperature | 270°C | researchgate.net |

Dynamic Headspace (DHS) analysis is an exhaustive extraction technique that offers lower detection limits compared to static headspace methods. gerstelus.com In DHS, an inert gas continuously purges the headspace above a heated and agitated sample. grupobiomaster.com The volatile analytes carried by the purge gas are then concentrated onto an adsorbent trap. This continuous process allows for a more complete extraction of analytes from the sample matrix. teledynelabs.com

For the analysis of off-flavor compounds like 2-MIB, a 10 mL water sample, often with added NaCl (e.g., 30%), is heated (e.g., to 80°C) while being purged. gerstelus.comgrupobiomaster.com The analytes are trapped on a sorbent tube, commonly packed with materials like Tenax TA. Following the trapping phase, the sorbent tube is thermally desorbed, transferring the concentrated analytes to the GC-MS system for analysis. gerstelus.com The DHS technique is advantageous as it is fully automated, requires no organic solvents, and needs only a small sample volume while providing high sensitivity. grupobiomaster.com

Purge-and-Trap (P&T) is a form of dynamic headspace analysis widely used for the extraction and concentration of volatile organic compounds (VOCs) from aqueous samples. teledynelabs.comestanalytical.com The method involves bubbling an inert gas (such as helium or nitrogen) through a liquid sample at a specified temperature. gcms.cz The volatile analytes are stripped from the sample and carried by the gas stream onto a trap containing one or more adsorbent materials. estanalytical.comscirp.org After purging is complete, the trap is rapidly heated, and the flow of gas is reversed to backflush the trapped analytes into a gas chromatograph for analysis. gcms.cz

This technique has been successfully applied to the analysis of 2-MIB. scirp.org Typical parameters involve purging a 25 mL water sample at temperatures between 60°C and 80°C for approximately 11-13 minutes. scirp.orgresearchgate.net The adsorbent trap is often a multi-bed design, such as Tenax-Silica Gel-Charcoal, which efficiently retains a wide range of volatile compounds. scirp.org P&T provides high extraction efficiency and allows for very low detection limits, often in the low nanogram-per-liter (ng/L) range. scirp.org

| Parameter | Typical Value/Condition | Source |

| Sample Volume | 25 mL | scirp.orgresearchgate.net |

| Purge Gas | Nitrogen (N₂) or Helium (He) | gcms.czscirp.org |

| Purge Temperature | 60°C - 80°C | scirp.orgresearchgate.net |

| Purge Time | 11 - 20 minutes | researchgate.net |

| Sorbent Trap | Tenax-Silica Gel-Charcoal | scirp.org |

Chromatographic and Spectrometric Characterization for Research

Following extraction and enrichment, sophisticated analytical instrumentation is required for the separation, identification, and quantification of this compound and related compounds. Gas chromatography coupled with mass spectrometry is the cornerstone of this characterization.

Gas Chromatography–Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds. Research has confirmed the use of GC-MS to identify hydroxylated metabolites of 2-MIB, including 5-hydroxy-2-MIB and 6-hydroxy-2-MIB, produced during biotransformations by bacteria. nih.gov

In a typical GC-MS analysis for these compounds, the sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column (e.g., HP-5MS or DB-5MS) based on their boiling points and interactions with the column's stationary phase. scirp.orghilarispublisher.com A programmed temperature ramp is used to elute the compounds in order of increasing boiling point. nih.gov

After separation, the compounds enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). hilarispublisher.com For trace analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. researchgate.nethilarispublisher.com In SIM mode, the instrument is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity. For 2-MIB, the primary quantification ion is typically m/z 95. researchgate.net

The following table summarizes typical GC-MS parameters used in the analysis of 2-MIB, which would serve as the foundation for a method to analyze this compound.

| Parameter | Typical Value/Condition | Source(s) |

| GC Column | HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) | scirp.orghilarispublisher.com |

| Carrier Gas | Helium | scirp.orghilarispublisher.com |

| Oven Program | Initial 50-60°C, ramp to ~250°C | nih.govscirp.org |

| Injector Temp. | ~280°C | scirp.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scirp.orghilarispublisher.com |

| MS Mode | Selected Ion Monitoring (SIM) | researchgate.nethilarispublisher.com |

| Quantification Ion (for 2-MIB) | m/z 95 | researchgate.net |

Gas Chromatography–Olfactometry (GC-O) is a powerful technique that uses the human nose as a highly sensitive detector to identify odor-active compounds in a sample. gerstelus.com In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector like a mass spectrometer and the other to a heated sniffing port. A trained analyst sniffs the effluent from the port and records the time, duration, and description of any detected odors.

This technique is particularly valuable for studying taste and odor compounds like 2-MIB in complex matrices such as drinking water or biological samples. grupobiomaster.com It allows researchers to pinpoint which specific volatile compounds are responsible for a particular aroma or off-flavor. By combining the olfactometry data with the MS data, odor-active compounds can be positively identified. gerstelus.com GC-O has been used successfully in conjunction with DHS and GC-MS to detect 2-MIB at concentrations as low as 1 ng/L, demonstrating its extreme sensitivity for compounds with low odor thresholds. gerstelus.comgrupobiomaster.com This methodology would be essential for determining the sensory impact, if any, of metabolites like this compound.

Following a comprehensive search for scientific literature, specific data for the chemical compound “this compound” pertaining to the advanced analytical methodologies requested is not available. The existing research predominantly focuses on the related and more commonly studied compound, 2-Methylisoborneol (B1147454) (2-MIB), as well as the parent compound, isoborneol.

The introduction of a hydroxyl group at the 5-position significantly alters the chemical structure and properties of the molecule compared to 2-Methylisoborneol. Consequently, analytical data such as Nuclear Magnetic Resonance (NMR) spectral shifts, Limits of Detection (LOD), Limits of Quantification (LOQ), and method accuracy and repeatability are unique to each compound. Extrapolating data from 2-Methylisoborneol to this compound would be scientifically inaccurate.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound, “this compound.”

Chemical Synthesis and Derivatization for Research Purposes

Laboratory Synthesis Routes for 5-Hydroxy-2-methyl Isoborneol (B83184)

The synthesis of 5-Hydroxy-2-methyl Isoborneol in a laboratory setting can be approached through several strategic pathways. These routes are designed to offer control over the stereochemistry of the resulting molecule, which is crucial for its use in research. The biotransformation of 2-methylisoborneol (B1147454) (2-MIB) by certain microorganisms provides a key insight into potential synthetic strategies, particularly involving ketone intermediates. For instance, the bacterium Rhodococcus wratislaviensis DLC-cam is known to convert 2-MIB into 5-hydroxy-2-MIB and subsequently to 5-keto-2-MIB researchgate.netnih.gov. This biological pathway highlights the feasibility of accessing the 5-hydroxy compound from a ketone precursor.

Saponification, the base-promoted hydrolysis of an ester, represents a viable final step in a multi-step synthesis of this compound. This approach would first involve the synthesis of an ester derivative of the target alcohol. A plausible synthetic sequence could begin with a suitable isoborneol precursor bearing a functional group at the C5 position that can be converted to a hydroxyl group.

The general principle of saponification involves the treatment of an ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and the desired alcohol.

While specific examples of the synthesis of this compound via saponification are not extensively detailed in the available literature, the methodology is a fundamental and widely applied reaction in organic synthesis. The table below outlines the conceptual steps and conditions for such a transformation.

| Step | Description | Reagents and Conditions | Product |

| 1 | Esterification of a suitable precursor | Carboxylic acid (e.g., acetic acid), acid catalyst (e.g., H₂SO₄) | 5-Acyloxy-2-methyl Isoborneol |

| 2 | Saponification | Strong base (e.g., NaOH, KOH), H₂O/alcohol solvent, heat | This compound |

This table represents a generalized, plausible route based on standard organic chemistry principles.

A more direct and commonly employed strategy for the synthesis of alcohols is the reduction of a corresponding ketone. In the context of this compound, this would involve the catalytic hydrogenation of 5-keto-2-methylisoborneol. The existence of 5-keto-2-MIB as a metabolite from the biotransformation of 2-MIB by Rhodococcus wratislaviensis DLC-cam suggests that this ketone is a viable synthetic precursor researchgate.netnih.gov.

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. This method is widely used for the reduction of ketones to secondary alcohols. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is a critical consideration in the synthesis of complex molecules like isoborneol derivatives.

Common catalysts for ketone hydrogenation include palladium, platinum, and nickel. The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The stereochemical outcome of the reduction can often be directed by the steric environment around the carbonyl group, with the hydride typically adding to the less hindered face of the ketone.

| Precursor | Reaction Type | Reagents and Conditions | Product |

| 5-keto-2-methylisoborneol | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni), Solvent (e.g., ethanol, ethyl acetate), Pressure | This compound |

This table outlines a proposed synthetic route based on the known metabolite 5-keto-2-methylisoborneol.

Derivatization Strategies for Spectroscopic Analysis in Research

For the purpose of structural elucidation and analysis, particularly with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound can be highly beneficial. The presence of a hydroxyl group allows for a variety of chemical modifications that can improve the analytical properties of the molecule.

Derivatization can serve several purposes in spectroscopic analysis:

Enhanced Volatility: For GC analysis, converting the polar hydroxyl group into a less polar ether or ester group can increase the volatility of the compound, leading to sharper peaks and better separation.

Improved Spectral Resolution: In NMR spectroscopy, the introduction of certain functional groups can cause significant changes in the chemical shifts of nearby protons and carbons. This can help to resolve overlapping signals and facilitate the complete assignment of the spectrum. For example, the protection of the hydroxyl group in isoborneol with various silyl groups has been shown to aid in the complete assignment of its ¹H and ¹³C NMR spectra researchgate.netnih.gov.

Structural Confirmation: The formation of a derivative with a known spectroscopic signature can provide additional evidence for the structure of the parent molecule.

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with an acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride) to form an ester.

Silylation: Reaction with a silylating agent (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) to form a silyl ether.

Methylation: Reaction with a methylating agent (e.g., methyl iodide in the presence of a base) to form a methyl ether.

| Derivatization Method | Reagent | Functional Group Introduced | Purpose in Spectroscopic Analysis |

| Acetylation | Acetic anhydride or Acetyl chloride | Acetate ester | Increased volatility for GC-MS, chemical shift changes in NMR |

| Silylation | Trimethylsilyl (TMS) chloride or other silylating agents | Silyl ether | Increased volatility and thermal stability for GC-MS |

| Benzoylation | Benzoyl chloride | Benzoate ester | Introduction of an aromatic ring for UV detection and altered NMR chemical shifts |

Use as a Building Block or Model Compound in Organic Synthesis Research

While specific applications of this compound as a building block in complex organic synthesis are not widely documented, its structure suggests potential utility in several areas of research. As a chiral, polycyclic alcohol, it can serve as a valuable starting material or intermediate for the synthesis of other complex natural products or novel bioactive molecules.

The rigid bicyclo[2.2.1]heptane framework of the isoborneol skeleton provides a well-defined three-dimensional structure, which can be exploited to control the stereochemistry of subsequent reactions. The presence of two hydroxyl groups at different positions (C2 and C5) offers opportunities for selective functionalization, allowing for the stepwise introduction of other chemical moieties.

Potential research applications include:

Synthesis of Novel Terpenoids: this compound could be used as a starting material for the synthesis of new, unnatural terpenoid derivatives with potentially interesting biological activities.

Development of Chiral Auxiliaries and Catalysts: The chiral nature of the molecule makes it a candidate for development into a chiral auxiliary to control the stereochemistry of reactions, or as a ligand for asymmetric catalysis.

Model Compound for Mechanistic Studies: The well-defined and rigid structure of the isoborneol framework makes it an excellent model system for studying the mechanisms of various organic reactions, particularly those involving stereoelectronic effects. The presence of the additional hydroxyl group at the C5 position could be used to probe its influence on reactivity at other sites in the molecule.

The study of such hydroxylated bornane derivatives can also contribute to a better understanding of the metabolism and environmental fate of related compounds.

Ecological and Inter Organismal Roles of Methylisoborneols in Research

Role as Microbial Metabolites in Aquatic and Terrestrial Ecosystems

5-Hydroxy-2-methyl Isoborneol (B83184) is recognized in scientific research primarily as a microbial metabolite, specifically an intermediate in the biodegradation pathway of 2-methylisoborneol (B1147454) (2-MIB). nih.govnih.gov Unlike 2-MIB, which is a widely produced secondary metabolite by organisms like cyanobacteria and actinomycetes, 5-Hydroxy-2-methyl Isoborneol is a product of biotransformation by other microorganisms capable of degrading 2-MIB. nih.govplos.orgresearchgate.netmdpi.com

Research has identified specific camphor-degrading bacteria that are capable of hydroxylating 2-MIB at various positions on its six-member ring. nih.gov One such bacterium, Rhodococcus wratislaviensis DLC-cam, has been shown to convert 2-MIB into this compound. nih.govnih.gov This transformation represents a key step in the microbial breakdown of the parent compound. The study demonstrated that R. wratislaviensis further oxidizes this compound to 5-keto-2-MIB. nih.govnih.gov This process of hydroxylation is a common enzymatic strategy used by microbes to increase the polarity of organic compounds, often as a prelude to further degradation. nih.gov The formation of this compound is therefore an integral part of the natural attenuation and detoxification of 2-MIB in ecosystems where these specific degrading bacteria are present. nih.gov

The table below summarizes the microbial transformation of 2-methylisoborneol to this compound by the identified bacterial strain.

| Parent Compound | Transforming Microorganism | Metabolite | Subsequent Product |

| 2-Methylisoborneol (2-MIB) | Rhodococcus wratislaviensis DLC-cam | This compound | 5-keto-2-MIB |

This biotransformation is significant as it alters the chemical properties of the original molecule, which may affect its persistence, transport, and biological effects in the environment.

Chemical Ecology Studies

Based on available scientific literature, dedicated research into the specific roles of this compound in chemical ecology has not been identified. Studies in this field have largely concentrated on its precursor, 2-methylisoborneol.

There is no specific research available that details the interactions between this compound and arthropods or its potential role in spore dispersal. The existing body of research focuses on 2-methylisoborneol, which has been shown to act as a volatile signal attracting soil arthropods, such as springtails (Collembola), to Streptomyces bacteria, thereby facilitating the dispersal of bacterial spores. nih.govresearchgate.net

Specific studies detailing the role of this compound in shaping microbial community dynamics are not present in the current body of scientific literature. The presence of this compound is indicative of active 2-MIB degradation, suggesting it is part of a microbial food web where primary producers of 2-MIB and secondary degraders coexist. nih.gov However, its direct influence on microbial interactions, such as competition or symbiosis, has not been investigated.

Research on Biological Activities (excluding clinical human trials and safety profiles)

No specific research studies on the biological activities of this compound were identified.

There is no available research that has investigated or determined the antimicrobial properties of this compound in research models.

Scientific literature detailing the interaction of this compound with specific molecular targets such as enzymes or receptors is not available. The transformation of 2-MIB to its 5-hydroxy form is catalyzed by microbial enzymes, likely monooxygenases, but the specific interactions of the product with other biological targets have not been a subject of published research. nih.govnih.gov

Q & A

Q. What analytical methods are recommended for characterizing 5-Hydroxy-2-methyl Isoborneol and its derivatives?

Methodological Answer:

- Structural Elucidation : Use GC-MS (Gas Chromatography-Mass Spectrometry) for volatile compound analysis, as demonstrated in studies mapping essential oil components like isoborneol and camphene . For non-volatile derivatives, NMR (¹H and ¹³C) is critical for stereochemical confirmation, especially given the compound’s bicyclic terpenoid backbone .

- Quantification : HPLC-MS/MS with stable isotope-labeled internal standards ensures precision in pharmacokinetic studies, as seen in analyses of related terpenoids in plasma .

- Example Data : A GC-MS study identified isoborneol derivatives with retention times between 12–18 minutes and characteristic fragmentation patterns (e.g., m/z 154.25 for C₁₀H₁₈O) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Antiviral Activity : Assess inhibition of viral glycoprotein maturation (e.g., HSV-1 gB/gD) via Western blot under varying concentrations (0.016%–0.08%), as validated for isoborneol .

- Anti-inflammatory Effects : Use Dil-ox-LDL uptake assays in RAW 264.7 macrophages to quantify lipid accumulation inhibition, with dose-dependent fluorescence reduction as a key metric (e.g., 30% reduction at 50 μM) .

- Neuroprotection : Measure caspase-3 activity and mitochondrial cytochrome C release in 6-OHDA-induced SH-SY5Y cells, referencing isoborneol’s Bax/Bcl-2 modulation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Stereochemical Considerations : Synthesize enantiomers (e.g., (+)- and (-)-isoborneol) and compare bioactivity using chiral chromatography and molecular modeling (e.g., LUMO surface analysis) to assess stereochemical impact on receptor binding .

- Functional Group Modifications : Introduce morpholine or acetate groups to the bicyclic core, as seen in borneol-derived influenza inhibitors, and evaluate antiviral IC₅₀ values .

- Example SAR Data : In borneol derivatives, morpholine-substituted compounds showed 10-fold higher antiviral activity (IC₅₀ = 2.5 μM) compared to unmodified analogs .

Q. How should conflicting data on this compound’s mechanisms be addressed?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (e.g., CMAP database mining for gene expression profiles ) and pathway enrichment analysis (e.g., KEGG hsa04072 for inflammation) to resolve discrepancies between anti-atherosclerotic and pro-migratory effects observed in isoborneol studies .

- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., ox-LDL concentrations, cell lines) to isolate concentration-dependent effects. For example, isoborneol’s inhibition of ox-LDL uptake is dose-dependent but reverses at supraphysiological doses (>100 μM) .

Q. What strategies are effective for mapping this compound’s metabolic fate?

Methodological Answer:

- Isotope Tracing : Use ¹³C-labeled this compound in LC-MS/MS to track hepatic metabolism and identify phase I/II metabolites (e.g., glucuronidation sites) .

- In Silico Prediction : Apply tools like SwissADME to predict CYP450 interactions and cross-validate with in vitro microsomal assays .

- Case Study : Cluster analysis of camphor and isoborneol pharmacokinetics revealed strong correlations (r = 0.89, p < 0.01) in multi-component formulations, highlighting competitive metabolic pathways .

Q. How can researchers evaluate neuroprotective efficacy in Parkinson’s disease models?

Methodological Answer:

- In Vitro Models : Expose 6-OHDA-treated SH-SY5Y cells to this compound and measure ROS scavenging (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .

- In Vivo Validation : Use MPTP-induced Parkinsonian mice, administering the compound orally (10–50 mg/kg) and assessing dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .

- Key Metrics : A 40% reduction in caspase-3 activity and 1.5-fold increase in Bcl-2 expression were reported for isoborneol at 20 μM .

Key Considerations for Experimental Design

- Cell Line Specificity : RAW 264.7 (murine macrophages) and SH-SY5Y (human neuroblastoma) responses may differ; cross-validate findings in primary cells.

- Concentration Range : Use 10–100 μM for in vitro studies to avoid cytotoxicity, as isoborneol exhibits toxicity >200 μM .

- Data Reproducibility : Standardize ox-LDL batch sources and cell culture conditions to minimize variability in lipid uptake assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.